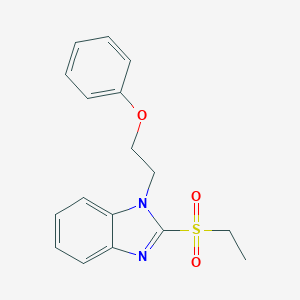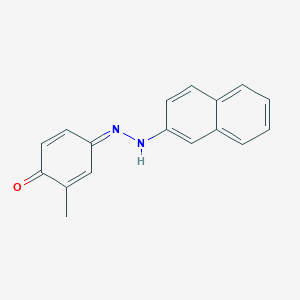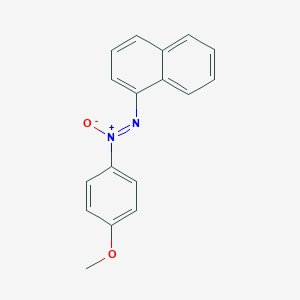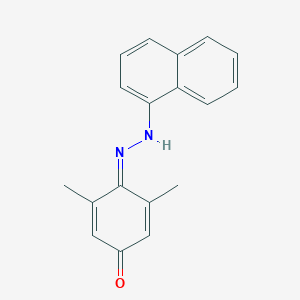![molecular formula C20H17N5O3 B283044 Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283044.png)
Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, also known as MMB-DTBZ, is a chemical compound that has gained significant attention in recent years. It is a member of the dihydrotetrazolopyrimidine class of compounds and has been shown to have potential applications in various scientific research fields, including neuroscience and cancer research.
作用机制
The mechanism of action of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves its selective binding to VMAT2, which results in the inhibition of monoamine uptake. This leads to an increase in extracellular monoamine levels, which has been shown to have various physiological and biochemical effects.
Biochemical and Physiological Effects:
Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine in the brain, which has been linked to improved cognitive function and mood regulation. It has also been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and depression.
实验室实验的优点和局限性
One of the main advantages of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is its selective binding to VMAT2, which allows for the specific targeting of monoamine transport in the brain. This has potential applications in various scientific research fields, including neuroscience and cancer research. However, one of the limitations of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
未来方向
There are several future directions for the research and development of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate. One potential application is in the treatment of various neurological disorders, including Parkinson's disease and depression. Additionally, Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has potential applications in cancer research, as it has been shown to have selective toxicity towards certain cancer cells. Further research is needed to fully understand the potential applications of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in these fields.
合成方法
The synthesis of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves a multi-step process that starts with the reaction of 4-methylbenzylamine with 2,4,5-trichloropyrimidine to form 4-methylbenzyl-2,4,5-trichloropyrimidine. This intermediate is then reacted with sodium azide and triethylamine to form the corresponding triazole. The final step involves the reaction of the triazole with methyl chloroformate to form Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate.
科学研究应用
Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been extensively studied for its potential application in the field of neuroscience. It has been shown to selectively bind to the vesicular monoamine transporter 2 (VMAT2) in the brain, which is responsible for the transport of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This binding results in the inhibition of monoamine uptake, leading to an increase in extracellular monoamine levels.
属性
分子式 |
C20H17N5O3 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
methyl 6-[(4-methylphenyl)methyl]-5-oxo-1-phenyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C20H17N5O3/c1-13-8-10-14(11-9-13)12-16-18(26)24-17(19(27)28-2)23-25(20(24)22-21-16)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI 键 |
SHYXRBZZXYSAOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)

![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)

![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)


![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)

![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
